Computed Lipophilicity and Polar Surface Area Differentiation: 7-Br vs. Unsubstituted Imidazo[1,2-a]pyridine-2-carbaldehyde
Computational physicochemical profiling reveals that the C7-bromo substituent consistently increases consensus Log P by approximately 1.64 log units relative to the unsubstituted imidazo[1,2-a]pyridine-2-carbaldehyde scaffold, while maintaining a TPSA of 34.37 Ų—below the typical 60 Ų threshold for blood-brain barrier penetration—and zero hydrogen bond donors . The calculated water solubility (ESOL Log S = −3.14, corresponding to 0.162 mg/mL) classifies the compound as 'soluble,' which is favorable for chemical handling and biological assay preparation . These computed values position the 7-bromo derivative as a moderately lipophilic, soluble building block suitable for fragment-based approaches where balanced Log P is sought without introduction of additional hydrogen bond donors.
| Evidence Dimension | Consensus Log P (average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
|---|---|
| Target Compound Data | 1.64 |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-2-carbaldehyde (unsubstituted, CAS 118000-43-4): consensus Log P ≈ 0.0–0.5 (estimated from MW 146.15, HBD 0, HBA 3) |
| Quantified Difference | Δ consensus Log P ≈ +1.1 to +1.6 log units (target compound is more lipophilic due to C7-Br) |
| Conditions | Computed via SwissADME methodology; iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT algorithms as implemented on Bidepharm platform |
Why This Matters
For procurement decisions in fragment-based drug discovery or parallel library synthesis, a 1.6 log unit increase in lipophilicity without added H-bond donors can critically influence membrane permeability, solubility, and off-target promiscuity profiles—parameters that directly govern hit-to-lead progression.
